WH-4-025 (CAS: 1876463-35-2) is a highly characterized synthetic small-molecule kinase inhibitor that uniquely bridges the inhibition of Src-family kinases (LCK/SRC) with Salt-inducible kinases (SIK) [1]. Originally patented for its ability to modulate SIK-mediated pathways and enhance anti-inflammatory IL-10 production, the compound has since become a critical perturbagen in large-scale transcriptomic databases such as the NIH LINCS L1000 program [2]. Unlike narrowly targeted kinase probes, WH-4-025 offers a specific polypharmacological profile combined with exceptional DMSO solubility (up to 125 mg/mL), making it a high-priority procurement choice for high-content phenotypic screening, connectivity map (CMap) studies, and complex autoimmune disease modeling .
Substituting WH-4-025 with closely related analogs, such as WH-4-023 or pure pan-SIK inhibitors like HG-9-91-01, introduces severe risks to assay reproducibility and transcriptomic alignment . Notably, a major literature erratum in stem cell research previously misidentified the structure of WH-4-023, inadvertently conflating it with the distinct LCK/SRC inhibitor WH-4-025 [1]. Consequently, attempting to use generic LCK/SRC inhibitors or relying on legacy pluripotency protocols without structurally verifying the use of WH-4-025 (CAS 1876463-35-2) can lead to mismatched kinome-binding profiles and failed phenotypic outcomes. Furthermore, pure SIK inhibitors lack the dual LCK/SRC targeting required to replicate the specific immune-oncogenic perturbagen signatures established for WH-4-025 in major omics databases [2].
For high-throughput screening and complex cellular assays, compound precipitation is a primary cause of dose-response failure. WH-4-025 demonstrates an exceptionally high maximum DMSO solubility of 125 mg/mL (168.52 mM) . In contrast, many standard SIK probes typically exhibit lower solubility limits, necessitating larger volumes of DMSO that can induce solvent toxicity in sensitive primary cell cultures. This superior solubility profile allows for the preparation of highly concentrated stock solutions, ensuring consistent, precipitation-free delivery across wide concentration gradients.
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 125 mg/mL (168.52 mM) |
| Comparator Or Baseline | Standard SIK inhibitors (e.g., YKL-05-099) |
| Quantified Difference | WH-4-025 achieves >100 mg/mL solubility, preventing precipitation in aqueous media dilutions. |
| Conditions | In vitro formulation and high-content cell culture assays |
High solubility guarantees reproducible dosing and minimizes solvent-induced artifacts in sensitive phenotypic screens.
While compounds like HG-9-91-01 are procured for their highly selective pan-SIK inhibition (SIK1/2/3 IC50 < 10 nM) , WH-4-025 is specifically selected for its broader, dual-targeted kinase profile. Transcriptomic and kinome profiling confirm that WH-4-025 acts as a potent dual LCK/SRC inhibitor while retaining functionally relevant SIK inhibitory activity [1]. This specific polypharmacology makes it uniquely capable of modulating complex immune-oncogenic signatures—such as those identified in cholangiocarcinoma cohorts—where simultaneous suppression of Src-family kinases and SIK-mediated pathways is required, an effect unachievable with pure SIK probes.
| Evidence Dimension | Kinase Target Profile |
| Target Compound Data | Dual LCK/SRC inhibition + SIK modulation |
| Comparator Or Baseline | HG-9-91-01 (Pure pan-SIK inhibitor) |
| Quantified Difference | WH-4-025 provides simultaneous LCK/SRC and SIK targeting, whereas HG-9-91-01 is restricted primarily to SIK1/2/3. |
| Conditions | Kinome-wide binding assays and transcriptomic perturbagen profiling |
Essential for disease models requiring the simultaneous modulation of Src-family and Salt-inducible kinase pathways.
Procurement of sequence-verified WH-4-025 is critical for laboratories attempting to replicate or modify specific kinase-dependent stem cell protocols. A highly cited study on naive human pluripotency originally misidentified the chemical structure of WH-4-023, inadvertently displaying the structure of the closely related LCK/SRC inhibitor WH-4-025 [1]. Procuring the exact CAS 1876463-35-2 material ensures that researchers possess the precise carbamate/urea scaffold intended, preventing the costly phenotypic failures associated with utilizing the wrong structural analog based on uncorrected legacy literature.
| Evidence Dimension | Structural Identity and Protocol Reproducibility |
| Target Compound Data | WH-4-025 (CAS 1876463-35-2) |
| Comparator Or Baseline | WH-4-023 (Analog subject to literature misidentification) |
| Quantified Difference | Eliminates the structural mismatch risk inherent in relying on uncorrected pluripotency publications. |
| Conditions | Stem cell culture media formulation and kinase assay validation |
Guarantees chemical accuracy and prevents wasted resources when replicating complex pluripotency or kinase-inhibition protocols.
For translational research focusing on inflammatory bowel disease (IBD) or graft-versus-host disease (GVHD), WH-4-025 offers a rigorously validated baseline. The compound is explicitly claimed in patent WO2016023014A2 for its efficacy as a SIK inhibitor capable of enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10) [1]. Compared to generic, off-patent multi-kinase inhibitors that may indiscriminately suppress cytokine production, WH-4-025 provides a defined, patent-backed mechanism of action for upregulating CREB-dependent IL-10 pathways, making it an optimal precursor or reference standard for immunomodulatory drug development.
| Evidence Dimension | IL-10 Pathway Modulation |
| Target Compound Data | Specifically enhances IL-10 via SIK inhibition |
| Comparator Or Baseline | Generic multi-kinase inhibitors |
| Quantified Difference | Provides targeted upregulation of anti-inflammatory IL-10 rather than broad immunosuppression. |
| Conditions | In vitro macrophage/dendritic cell assays and in vivo inflammatory models |
Provides a legally and scientifically validated reference standard for developing targeted therapies for autoimmune diseases.
Due to its exceptional DMSO solubility (125 mg/mL) and established baseline in the LINCS L1000 database, WH-4-025 is the ideal perturbagen for large-scale omics profiling and Connectivity Map (CMap) studies [1].
Where pure SIK inhibitors like HG-9-91-01 fail to capture the necessary polypharmacology, WH-4-025 is uniquely suited for modeling complex immune-oncogenic networks, such as those in cholangiocarcinoma [2].
As the specific compound involved in a major structural literature erratum regarding WH-4-023, procuring verified WH-4-025 is essential for laboratories auditing or optimizing kinase-dependent stem cell culture conditions [3].
Backed by patent WO2016023014A2, WH-4-025 serves as a premium reference standard for assays aimed at enhancing CREB-dependent IL-10 production in models of IBD and GVHD [4].